Ethyl 3-bromo-4-(butylamino)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
1131594-52-9 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
ethyl 3-bromo-4-(butylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3 |
InChI Key |
PQKYOQWSDZEAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br |
Origin of Product |
United States |
Strategic Synthetic Pathways for Ethyl 3 Bromo 4 Butylamino Benzoate
Esterification Methodologies for Benzoate (B1203000) Moiety Formation
The formation of the ethyl ester group is a critical step in the synthesis. This can be achieved either by direct reaction of a carboxylic acid with ethanol (B145695) or by exchanging the alkoxy group of a pre-existing ester.
Direct Esterification Techniques
Direct esterification, most notably the Fischer-Speier esterification, is a fundamental method for producing esters. researchgate.net This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of synthesizing the target molecule, this pathway would begin with 4-(butylamino)-3-bromobenzoic acid.
The reaction mechanism is an equilibrium process. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. To drive the equilibrium towards the product, it is common to use the alcohol (ethanol) as the solvent or to remove the water formed during the reaction. acs.org The synthesis of structurally similar compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, demonstrates the viability of this one-pot reaction, which can achieve workable yields within hours. acs.orgbond.edu.au
Key Features of Direct Esterification:
Reactants : Carboxylic acid and an excess of alcohol.
Catalyst : Strong mineral acids (e.g., H₂SO₄) or Lewis acids.
Conditions : Typically requires heating to reflux.
Equilibrium : Governed by Le Chatelier's principle; water removal or excess alcohol shifts the reaction toward the ester product. acs.org
Transesterification Approaches for Aromatic Esters
Transesterification is an alternative process for forming the desired ethyl ester by reacting a different ester (e.g., a methyl ester) with ethanol. bohrium.com This method is particularly useful when the starting carboxylic acid is difficult to handle or when cheaply available esters can serve as precursors. researchgate.net The reaction involves the exchange of the alkoxy group of an ester with the alkoxy group of another alcohol. masterorganicchemistry.com
The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Base-Catalyzed Transesterification : An alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the carbonyl carbon of the starting ester in a two-step addition-elimination sequence. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism involves protonation of the carbonyl group, followed by nucleophilic attack by the new alcohol, proceeding through a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence. masterorganicchemistry.com
Recent advancements have explored the use of various catalysts, including mild bases like sodium bis(ethylenedioxy)borate and heterogeneous alkali metal catalysts such as potassium carbonate, to facilitate the transesterification of aromatic esters under practical and environmentally friendly conditions. asianpubs.orgrsc.org
Amination Reactions for Aryl-Nitrogen Bond Construction
The formation of the aryl-nitrogen bond between the butylamine (B146782) and the benzene (B151609) ring is another pivotal step. This can be accomplished through several powerful cross-coupling reactions, typically starting from a pre-formed ester like ethyl 3-bromo-4-halobenzoate.
Palladium-Catalyzed N-Arylation Strategies (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds. wikipedia.orglibretexts.org This method allows for the facile synthesis of aryl amines from aryl halides (or pseudohalides like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org Its development was a significant breakthrough, largely replacing harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst. jk-sci.com The success of the reaction is highly dependent on the choice of ligand, base, and solvent.
| Component | Examples | Function |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, DPPF, XPhos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates key steps like reductive elimination. jk-sci.comrug.nl |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, enabling it to bind to the palladium complex. jk-sci.com |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |
Copper-Mediated Amination Protocols (e.g., Ullmann Amination)
The Ullmann condensation is a classic copper-mediated reaction for the formation of aryl-nitrogen bonds. rug.nl Historically, the reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. rug.nl However, modern protocols have significantly improved the reaction's efficiency and scope, often proceeding under milder conditions. mdpi.com
These improved "Ullmann-type" reactions often employ a catalytic amount of a copper(I) salt (e.g., CuI) in the presence of a ligand. researchgate.net Ligands such as L-proline and N-methylglycine have proven effective in facilitating the coupling of amines with aryl halides at significantly lower temperatures (40-90 °C). researchgate.net The proposed mechanism involves the reaction of the amine with an active Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product. mdpi.com Recent developments have also focused on sustainable approaches, using water as a solvent. nih.govscispace.comacs.org
| Condition | Classic Ullmann Reaction | Modern Ullmann-Type Reaction |
|---|---|---|
| Copper Source | Stoichiometric Copper powder | Catalytic Cu(I) salts (e.g., CuI) |
| Temperature | High (>150 °C) | Mild to moderate (e.g., 40-120 °C) researchgate.netnih.gov |
| Additives | Often none | Chelating ligands (e.g., L-proline, prolinamide) researchgate.netacs.org |
| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine) | DMSO, Water researchgate.netnih.gov |
Metal-Free N-Arylation Methods
Driven by the need for more sustainable and cost-effective synthetic routes, significant research has been directed towards the development of metal-free N-arylation methods. researchgate.net These strategies avoid the use of expensive and potentially toxic transition metals like palladium and copper.
One prominent approach involves the reaction of aryl halides with amines in the presence of a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), in a solvent like dioxane at elevated temperatures. researchgate.net This method has shown excellent conversion rates and yields, in some cases surpassing those of catalyzed versions. researchgate.net Other emerging metal-free strategies include photoredox catalysis, which uses light to induce an electron-transfer event, facilitating the C-N bond formation without the need for traditional cross-coupling catalysts. nih.gov These methods represent a growing area of research aimed at creating greener and more efficient chemical syntheses. researchgate.net
Reductive Amination Pathways
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, providing an efficient route to secondary and tertiary amines. masterorganicchemistry.commdpi.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter two being particularly effective for the selective reduction of imines in the presence of carbonyl groups. masterorganicchemistry.com
In a potential synthesis of Ethyl 3-bromo-4-(butylamino)benzoate, a reductive amination pathway would logically start from a precursor containing a carbonyl group at the 4-position. A hypothetical pathway would involve the reaction of Ethyl 3-bromo-4-formylbenzoate with n-butylamine. The initial reaction forms an imine intermediate, which is subsequently reduced to the final secondary amine product.
Table 1: Proposed Reductive Amination Pathway
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Intermediate/Product |
| 1 | Ethyl 3-bromo-4-formylbenzoate | n-Butylamine | Mild Acid Catalyst | N-(3-bromo-4-(ethoxycarbonyl)benzylidene)butan-1-amine (Imine) |
| 2 | Imine Intermediate | Sodium triacetoxyborohydride (NaBH(OAc)₃) | - | This compound |
This one-pot reaction avoids the harsh conditions and potential for over-alkylation that can be problematic in direct alkylation methods. masterorganicchemistry.com The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and is effective under mild, slightly acidic conditions that favor imine formation.
Halogenation of Benzoate Scaffolds
The introduction of a halogen, such as bromine, onto an aromatic ring is a fundamental transformation in organic synthesis. For benzoate esters, the position of bromination is directed by the existing substituents on the ring. The ester group (-COOEt) is a deactivating, meta-directing group, while an amino group (-NH₂) is a strongly activating, ortho- and para-directing group. This directing influence must be managed to achieve the desired substitution pattern.
Achieving regioselective bromination to produce the 3-bromo isomer requires a strategic approach. If one were to start with Ethyl 4-aminobenzoate (B8803810) (Benzocaine), the powerful ortho-, para-directing effect of the amino group would direct bromination to the positions ortho to it (positions 3 and 5).
A direct bromination of Ethyl 4-aminobenzoate using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent would likely yield Ethyl 3-bromo-4-aminobenzoate. The subsequent N-alkylation with a butyl halide would then produce the target compound. However, care must be taken to control the reaction to prevent di-bromination at positions 3 and 5.
Alternatively, if starting with ethyl benzoate, bromination would be directed to the meta-position, yielding Ethyl 3-bromobenzoate. Subsequent nitration at the 4-position, reduction of the nitro group to an amine, and finally N-alkylation would constitute a longer, but regiochemically controlled, linear sequence.
An often more efficient strategy involves using a starting material that already contains the bromine atom in the correct position. This approach simplifies the synthetic challenge by removing the need for a potentially problematic regioselective bromination step. For instance, a synthesis could commence from 3-bromo-4-fluorobenzoic acid.
This pathway leverages the reactivity of an activated aryl fluoride towards nucleophilic aromatic substitution. The key steps would be:
Esterification: The carboxylic acid of 3-bromo-4-fluorobenzoic acid is converted to the ethyl ester.
Nucleophilic Aromatic Substitution (SₙAr): The resulting Ethyl 3-bromo-4-fluorobenzoate is reacted with n-butylamine. The electron-withdrawing nature of the adjacent ester and bromo groups activates the fluoride for displacement by the amine nucleophile.
Table 2: Synthesis from a Brominated Precursor
| Step | Starting Material | Reagent(s) | Product |
| 1 | 3-Bromo-4-fluorobenzoic acid | Ethanol (EtOH), Acid Catalyst (e.g., H₂SO₄) | Ethyl 3-bromo-4-fluorobenzoate |
| 2 | Ethyl 3-bromo-4-fluorobenzoate | n-Butylamine, Base (e.g., K₂CO₃) | This compound |
Convergent and Linear Synthesis Design Principles for Substituted Benzoate Esters
The construction of complex molecules can be approached through two primary design philosophies: linear and convergent synthesis. wikipedia.orgyoutube.com
For this compound, both approaches are feasible.
Table 3: Comparison of Linear and Convergent Approaches
| Synthesis Type | Description | Hypothetical Overall Yield (80% yield/step) |
| Linear | 1. Start with Ethyl 4-aminobenzoate. 2. Brominate at the 3-position. 3. N-alkylate with a butyl group. | 0.80 * 0.80 * 0.80 = 51.2% |
| Convergent | 1. Synthesize 3-bromo-4-fluorobenzoate (Fragment A). 2. Couple Fragment A with n-butylamine (Fragment B). | 0.80 (for Frag. A) * 0.80 (coupling) = 64.0% |
The convergent strategy, which in this case resembles the "synthesis via brominated precursors" pathway, often proves superior by maximizing the preservation of material and shortening the main synthetic chain.
Novel Methodologies and Process Intensification in Synthesis
Modern organic synthesis increasingly focuses on "green chemistry" principles, aiming for faster, more efficient, and environmentally benign reactions. Process intensification involves developing new methods and technologies to dramatically improve manufacturing processes. One of the most impactful technologies in this area is microwave-assisted synthesis.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating, which relies on thermal conductivity, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in This technique offers several advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and often higher product purity with fewer side products. rasayanjournal.co.innih.gov
Several steps in the synthesis of this compound could be accelerated using microwave irradiation:
Esterification: The conversion of a benzoic acid to its ethyl ester can be completed in minutes under microwave conditions, compared to hours of reflux with conventional heating.
Nucleophilic Aromatic Substitution: The reaction of Ethyl 3-bromo-4-fluorobenzoate with n-butylamine could be significantly expedited, driving the reaction to completion much faster than traditional methods.
N-Alkylation: If a pathway involving the alkylation of an amine is chosen, microwave heating can enhance the reaction rate.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction (e.g., Esterification)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Method | Oil bath, heating mantle (conduction/convection) | Direct dielectric heating |
| Reaction Time | Hours (e.g., 4-12 hours) | Minutes (e.g., 5-20 minutes) |
| Temperature Control | Slower response, potential for localized overheating | Precise, rapid control |
| Energy Efficiency | Lower, heats entire apparatus | Higher, heats only the reaction mixture rasayanjournal.co.in |
| Typical Yields | Good to excellent | Often improved due to reduced side reactions |
By incorporating microwave technology, the synthesis of this compound can be made more efficient and aligned with modern principles of sustainable chemical manufacturing.
Green Chemistry Considerations in Synthetic Route Design
The industrial synthesis of specialized chemical compounds, such as this compound, is increasingly scrutinized through the lens of green chemistry. This paradigm shift encourages the design of processes that reduce or eliminate the use and generation of hazardous substances. Developing a sustainable synthetic pathway for this compound requires a holistic evaluation of starting materials, reagents, solvents, and reaction conditions, while maximizing efficiency in terms of atom economy and energy usage.
Analysis of Retrosynthetic Pathways
Greener Bromination Strategies
The bromination of activated aromatic rings, such as aniline (B41778) derivatives, is a fundamental step. However, traditional methods often employ molecular bromine (Br₂), a toxic and corrosive reagent, frequently used in chlorinated solvents like dichloromethane or carbon tetrachloride. acsgcipr.orgnih.gov These solvents are environmentally persistent and pose health risks.
Green alternatives focus on safer brominating agents and more benign solvent systems. acsgcipr.org
In-situ Generation of Bromine: One sustainable approach is the in-situ generation of the brominating agent from less hazardous precursors. A system using a stoichiometric couple of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous medium can produce the reactive species under mild acidic conditions. acs.org This method avoids the handling of elemental bromine and often shows high selectivity.
Oxidative Bromination: The use of hydrogen peroxide (H₂O₂) as a clean oxidant in combination with HBr or bromide salts presents a highly atom-economical route. The only byproduct is water, making it an environmentally attractive option.
Aqueous Systems: Performing the bromination in water can eliminate the need for volatile organic compounds (VOCs). An aqueous AlBr₃-Br₂ system has been shown to be effective for the regioselective bromination of anilines, often preventing the polybromination that can occur in other systems. researchgate.net
Continuous Flow Reactors: For industrial-scale production, generating and consuming hazardous reagents like Br₂ in situ within a continuous flow reactor significantly enhances safety by minimizing the amount of the hazardous substance present at any given time. nih.gov
Table 1: Comparison of Bromination Methods
| Feature | Traditional Method (Br₂) | Green Alternative (NaBr/NaBrO₃) |
| Brominating Agent | Molecular Bromine (Br₂) | Generated in situ from salts acs.org |
| Solvent | Chlorinated (e.g., CH₂Cl₂) | Aqueous medium acs.org |
| Safety | High (Toxic, corrosive reagent) | High (Avoids handling Br₂) |
| Byproducts | Halogenated organic waste | Inorganic salts |
| Atom Economy | Moderate | High |
Sustainable N-Alkylation Approaches
The introduction of the butyl group onto the nitrogen atom is another critical step. Conventional N-alkylation of anilines can suffer from low selectivity, leading to mixtures of mono- and di-alkylated products, and often requires harsh conditions and the use of hazardous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Modern synthetic methods offer several green improvements:
Catalyst-Free Reactions in Water: Groundbreaking research has shown that the selective N-alkylation of anilines can be achieved in water without the need for any catalyst. tandfonline.com This approach eliminates toxic catalysts and volatile organic solvents, aligning with the core principles of green chemistry. tandfonline.com
Use of Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Ionic liquids can serve as both the solvent and promoter for N-alkylation, often leading to higher selectivity for the mono-alkylated product. rsc.org More recently, deep eutectic solvents (DESs), which are mixtures of choline chloride and hydrogen bond donors like lactic acid, have emerged as sustainable, biodegradable, and metal-free promoters for alkylation reactions at room temperature. rsc.org
Photocatalysis: Visible-light-induced N-alkylation presents a novel strategy that can proceed without metals, bases, or ligands. nih.gov These reactions are often highly efficient and can be performed under mild conditions, reducing energy consumption. nih.gov
Table 2: Comparison of N-Alkylation Methods
| Feature | Traditional Method | Green Alternative (Aqueous) | Green Alternative (DES) |
| Solvent | DMF, NMP, or other VOCs | Water tandfonline.com | Deep Eutectic Solvent rsc.org |
| Catalyst | Often requires a base or catalyst | Catalyst-free tandfonline.com | Metal-free promoter rsc.org |
| Conditions | Often elevated temperatures | Mild to moderate temperatures | Room temperature rsc.org |
| Waste | Organic solvent waste, catalyst residue | Primarily aqueous waste | Biodegradable solvent |
| Selectivity | Variable (risk of over-alkylation) | High tandfonline.com | High |
Solvent Selection and Green Metrics
Solvent choice is a dominant factor in the environmental impact of a chemical process. Comprehensive solvent selection guides rank common solvents based on safety, health, and environmental criteria. whiterose.ac.ukutoronto.ca For the synthesis of this compound, replacing hazardous solvents is paramount.
Recommended Solvents: Water, ethanol, and 2-methyltetrahydrofuran (2-MeTHF), a bio-based alternative to THF, are considered greener choices. whiterose.ac.ukvapourtec.com
Problematic Solvents to Avoid: Solvents such as benzene, carbon tetrachloride, chloroform, DMF, and NMP are flagged as highly hazardous and should be replaced whenever possible. whiterose.ac.uk
To quantify the "greenness" of a synthetic route, several metrics are employed:
Atom Economy: This metric, conceived by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. scranton.eduprimescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. jocpr.com A greener synthesis will favor reaction types with high atom economy.
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. researchgate.net A lower E-Factor signifies a more environmentally friendly process, with ideal values approaching zero.
By systematically applying these green chemistry principles—choosing safer reagents, eliminating hazardous solvents, improving reaction conditions, and maximizing atom economy—a significantly more sustainable and efficient synthetic pathway for this compound can be designed and implemented.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 3 Bromo 4 Butylamino Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of each atom can be determined.
Proton NMR (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and the neighboring protons. For Ethyl 3-bromo-4-(butylamino)benzoate, the ¹H-NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and butyl groups.
The aromatic region is expected to show three distinct signals due to the substitution pattern on the benzene (B151609) ring. The proton at position 5 (H-5) is anticipated to be a doublet, coupling with the proton at position 6 (H-6). The proton at position 2 (H-2) will likely appear as a singlet or a narrow doublet due to a smaller coupling constant with H-6. The proton at H-6 is expected to be a doublet of doublets, coupling with both H-5 and H-2.
The butylamino group will show four distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The ethyl ester group will present as a quartet for the methylene protons and a triplet for the terminal methyl protons.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H-2 | 7.9 - 8.1 | d | ~2.0 |
| Aromatic H-5 | 6.8 - 7.0 | d | ~8.5 |
| Aromatic H-6 | 7.7 - 7.9 | dd | ~8.5, ~2.0 |
| NH | 4.5 - 5.5 | br s | - |
| O-CH₂ (ethyl) | 4.2 - 4.4 | q | ~7.1 |
| N-CH₂ (butyl) | 3.1 - 3.3 | t | ~7.2 |
| CH₂ (butyl) | 1.6 - 1.8 | m | - |
| CH₂ (butyl) | 1.4 - 1.6 | m | - |
| CH₃ (ethyl) | 1.3 - 1.5 | t | ~7.1 |
| CH₃ (butyl) | 0.9 - 1.1 | t | ~7.3 |
Carbon-13 NMR (¹³C-NMR) Investigations
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the ester group is expected to appear in the downfield region, typically around 165-170 ppm. The aromatic carbons will resonate in the range of 110-155 ppm, with their specific chemical shifts influenced by the electron-donating butylamino group and the electron-withdrawing bromo and ester groups. The carbon attached to the bromine atom (C-3) will be significantly shifted. The carbons of the ethyl and butyl groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 168 |
| Aromatic C-4 (C-N) | 150 - 155 |
| Aromatic C-1 (C-COO) | 128 - 132 |
| Aromatic C-6 | 133 - 136 |
| Aromatic C-2 | 115 - 118 |
| Aromatic C-5 | 110 - 113 |
| Aromatic C-3 (C-Br) | 108 - 112 |
| O-CH₂ (ethyl) | 60 - 63 |
| N-CH₂ (butyl) | 43 - 46 |
| CH₂ (butyl) | 30 - 33 |
| CH₂ (butyl) | 19 - 22 |
| CH₃ (ethyl) | 13 - 16 |
| CH₃ (butyl) | 13 - 15 |
Advanced Two-Dimensional (2D) NMR Experiments
To further confirm the structural assignments made from 1D NMR data, advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal proton-proton couplings, confirming the connectivity within the ethyl and butyl chains and the coupling between adjacent aromatic protons. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C-NMR signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electron Ionization Mass Spectrometry (EIMS) Applications
In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the ethyl group (-CH₂CH₃), and cleavage of the butyl chain. Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation for amines.
Table 3: Predicted Key Fragmentation Ions in the EIMS of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 301/303 | [C₁₃H₁₈BrNO₂]⁺ | Molecular ion [M]⁺ |
| 256/258 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 272/274 | [M - CH₂CH₃]⁺ | Loss of the ethyl group |
| 244/246 | [M - C₄H₉]⁺ | Loss of the butyl group |
| 216/218 | [M - C₄H₉ - CO]⁺ | Loss of the butyl group and carbon monoxide |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For the analysis of this compound, LC-MS would be particularly useful for confirming the molecular weight of the compound with high accuracy using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 302/304, again showing the characteristic bromine isotopic pattern. This technique is also invaluable for analyzing the purity of the compound and for studying its metabolites if it were to be used in a biological context.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the secondary amine, the ester group, the aromatic ring, and the carbon-bromine bond.
The N-H stretching vibration of the secondary amine is anticipated to appear as a single, moderate to weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of a strong, sharp absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ester group. The C-O stretching vibrations of the ester are expected to produce two bands, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ range.
Aromatic C-H stretching vibrations are typically observed as a group of weak to moderate bands just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.org The C=C stretching vibrations within the benzene ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the aromatic ring can also be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com The C-Br stretching vibration typically appears in the fingerprint region, generally between 500 and 690 cm⁻¹.
Fourier Transform Infrared (FTIR) Analysis
Modern IR spectroscopy is predominantly carried out using Fourier Transform Infrared (FTIR) spectrometers, which offer higher sensitivity, resolution, and data acquisition speed compared to older dispersive instruments. An FTIR analysis of this compound would provide a detailed spectrum from which the characteristic vibrational frequencies can be accurately determined.
The expected FTIR absorption bands for this compound are summarized in the table below, based on typical ranges for the functional groups present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3350 - 3310 |
| Ester | C=O Stretch | 1730 - 1700 |
| Ester | C-O Stretch | 1300 - 1000 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
| Alkyl Chains | C-H Stretch | 2960 - 2850 |
| Alkyl Halide | C-Br Stretch | 690 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The parts of a molecule that absorb light in the UV-Vis region are known as chromophores.
The chromophore in this compound is the substituted benzene ring. The presence of the butylamino group (an auxochrome) and the ester group, conjugated with the benzene ring, influences the wavelengths of maximum absorption (λmax). The bromine atom also affects the electronic properties of the aromatic system. researchgate.net
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic system. For the related compound, ethyl 4-aminobenzoate (B8803810), two absorption peaks are observed at 227 nm and 310 nm. researchgate.net The butylamino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted benzene. The bromine atom, through p-π conjugation, can also lead to a redshift in the absorption spectrum. researchgate.net
The expected electronic transitions for this compound are detailed in the table below.
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Substituted Benzene Ring | 230 - 350 |
| n → π | Carbonyl Group (C=O) | > 300 (often weak and may be obscured) |
X-ray Crystallography for Solid-State Structural Determination
A crystallographic analysis of this compound would yield a similar set of parameters, which are presented hypothetically in the table below based on typical values for such organic molecules.
| Crystallographic Parameter | Description | Example Data (based on a related structure researchgate.net) |
| Crystal System | The symmetry of the unit cell. | Triclinic |
| Space Group | The symmetry of the crystal lattice. | P-1 |
| a, b, c (Å) | The dimensions of the unit cell. | a = 4.4914 Å, b = 12.0828 Å, c = 12.8763 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 62.494°, β = 81.055°, γ = 83.494° |
| Volume (ų) | The volume of the unit cell. | 611.57 ų |
| Z | The number of molecules per unit cell. | 2 |
This technique would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester's carbonyl oxygen, which influence the crystal packing.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in organic chemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed for purity assessment. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.
A potential RP-HPLC method for the analysis of this compound could be adapted from methods used for similar compounds, such as the non-brominated analog or other bromobenzoate derivatives. internationaljournalssrg.orginternationaljournalssrg.org A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a small amount of acid (like formic acid) to improve peak shape. internationaljournalssrg.orginternationaljournalssrg.org The purity of the compound can be determined by integrating the area of the main peak and any impurity peaks. Commercial samples of the related Ethyl 4-(butylamino)benzoate are reported to have a purity of greater than 95% as determined by HPLC. lgcstandards.com
A hypothetical set of HPLC conditions is provided in the table below.
| HPLC Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for volatile and semi-volatile compounds. This compound, with a likely high boiling point, may be amenable to GC analysis, possibly with a high-temperature column and appropriate temperature programming.
A GC analysis would typically be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities based on their mass spectra and retention times. The choice of the GC column is critical; a nonpolar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would be a suitable starting point. ijraset.com
The table below outlines potential GC-MS parameters for the analysis of this compound.
| GC-MS Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | e.g., Start at 150 °C, ramp to 300 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the elements present in a compound. This method provides an empirical validation of the compound's purity and its proposed molecular formula. For this compound, with the molecular formula C13H18BrNO2, the theoretical elemental composition has been calculated to serve as a benchmark for experimental verification.
The stoichiometric composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements: carbon, hydrogen, bromine, nitrogen, and oxygen. The calculated molecular weight for the compound is approximately 300.19 g/mol . bldpharm.com Based on this, the theoretical percentages of each element have been determined.
Detailed research findings from experimental elemental analysis of this compound are not widely available in the public domain. However, the theoretical values provide a crucial reference for researchers synthesizing this compound. The experimental results, typically obtained using combustion analysis, would be compared against these theoretical percentages. A close correlation between the experimental and theoretical values, generally within a ±0.4% margin, is considered a confirmation of the sample's purity and the correct elemental composition.
The following interactive data table summarizes the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 52.01 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 6.04 |
| Bromine | Br | 79.90 | 1 | 79.90 | 26.62 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.67 |
| Oxygen | O | 16.00 | 2 | 32.00 | 10.66 |
| Total | 300.184 | 100.00 |
This table provides a clear and concise breakdown of the expected elemental makeup of the compound, which is essential for its structural elucidation and confirmation.
Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 4 Butylamino Benzoate
Reactivity of the Aryl Bromide Moiety
The aryl bromide functionality in ethyl 3-bromo-4-(butylamino)benzoate is a key site for various cross-coupling reactions, enabling the formation of a wide array of derivatives. The electron-donating nature of the adjacent butylamino group can influence the reactivity of the C-Br bond in these transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The aryl bromide in this compound is a suitable electrophile for such transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. For substrates similar to this compound, such as unprotected ortho-bromoanilines, the Suzuki-Miyaura reaction has been successfully employed to form C-C bonds. jst.go.jppsu.eduresearchgate.net The reaction typically utilizes a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium carbonate, in a suitable solvent system. jst.go.jp The reaction conditions are generally mild, which is advantageous for substrates with multiple functional groups. jst.go.jp A variety of aryl, heteroaryl, and alkyl boronic acids or esters can be used, leading to a diverse range of substituted products. jst.go.jp The unprotected secondary amine in the target molecule is not expected to significantly interfere with the coupling, as demonstrated by successful couplings with unprotected anilines. jst.go.jp
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This reaction is a valuable method for the synthesis of arylalkynes. The reaction conditions are generally mild and tolerant of various functional groups. organic-chemistry.org For substrates like 2-amino-3-bromopyridines, which bear some resemblance to the target molecule, Sonogashira couplings have been successfully performed with a variety of terminal alkynes, affording the corresponding alkynylated products in good yields. scirp.org
Table 1: Overview of C-C Cross-Coupling Reactions This table is generated based on typical conditions for the specified reactions and may require optimization for this compound.
| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(dppf)Cl₂) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Aryl or alkyl substituted benzoate (B1203000) |
| Heck | Alkene (e.g., styrene, acrylates) | Pd catalyst (e.g., Pd(OAc)₂) | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI) | Et₃N, Piperidine | THF, DMF | Arylalkyne |
The aryl bromide can also participate in cross-coupling reactions to form bonds with heteroatoms such as nitrogen, oxygen, and sulfur.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl bromides. wikipedia.org The use of specialized phosphine (B1218219) ligands is often crucial for achieving high efficiency. libretexts.org Given that the substrate already contains a secondary amine, intramolecular reactions could potentially occur, though intermolecular couplings with other amines are also feasible with careful control of reaction conditions.
Ullmann Condensation for C-O Bond Formation: The Ullmann condensation traditionally involves a copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542) to form an aryl ether. tandfonline.com While classic Ullmann conditions often require harsh conditions, modern modifications have been developed that proceed under milder conditions with the use of ligands. This reaction could be used to introduce an aryloxy or alkoxy substituent at the 3-position of the benzene (B151609) ring.
C-S Bond Formation: The formation of aryl thioethers from aryl bromides can be achieved through copper-catalyzed cross-coupling reactions with thiols. researchgate.netumich.edu These reactions provide a direct route to C-S bond formation. Various ligands have been developed to facilitate these couplings under milder conditions than traditional methods. umich.edu
The structure of this compound, particularly after a Suzuki coupling to introduce an ortho-nitrophenyl group, lends itself to intramolecular cyclization reactions. The Cadogan reaction, for instance, involves the reductive cyclization of an o-nitrobiphenyl using a trivalent phosphorus reagent, such as triphenylphosphine, to form a carbazole (B46965). researchgate.net This transformation proceeds through a nitrene intermediate. researchgate.net The initial Suzuki coupling of this compound with an ortho-nitrophenylboronic acid would generate the necessary precursor for a subsequent Cadogan cyclization, leading to the formation of a carbazole derivative.
Transformations Involving the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center and can undergo a variety of chemical transformations.
N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. jst.go.jpwikipedia.org This reaction typically proceeds via nucleophilic substitution. wikipedia.org The choice of base and solvent can influence the reaction rate and yield. jst.go.jp Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction if the resulting tertiary amine is sufficiently nucleophilic. psu.edu
N-Acylation: The secondary amine can readily react with acylating agents such as acid chlorides or anhydrides to form amides. tandfonline.comderpharmachemica.com This reaction is generally efficient and can be carried out under mild conditions. derpharmachemica.com The use of a base is often required to neutralize the acidic byproduct. derpharmachemica.com This transformation can be used to introduce a wide variety of acyl groups onto the nitrogen atom.
Table 2: Transformations of the Secondary Amine This table outlines general reactions and conditions that would be applicable to the secondary amine of this compound.
| Reaction | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Tertiary amine |
| N-Acylation | Acid chloride (e.g., CH₃COCl) or Anhydride | Amide |
Secondary amines can react with aldehydes and ketones. chemistrysteps.com Unlike primary amines which form stable imines (Schiff bases), the reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine if there is an α-hydrogen on the carbonyl compound, or an iminium ion. libretexts.org The formation of an iminium ion from the reaction of the secondary amine in this compound with an aldehyde would result in a positively charged species that could act as an electrophile in subsequent reactions.
Oxidative Transformations of the Amine
The secondary amine group, specifically an N-alkylaniline derivative, is a primary site for oxidative reactions in this compound. While specific studies on this exact molecule are not prevalent in the literature, the reactivity can be inferred from extensive research on N-alkylanilines. acs.orgmdpi.com The oxidation pathway is highly dependent on the choice of oxidizing agent and reaction conditions.
Potential transformations include:
Oxidative Coupling: Anodic oxidation or reaction with certain chemical oxidants can lead to the formation of radical cations. These intermediates can then couple, potentially forming new C-C or C-N bonds. For N-alkylanilines, this can result in the formation of substituted benzidines (head-to-tail coupling) or diphenylamine (B1679370) derivatives (N-to-para coupling). acs.orgacs.org
N-Dealkylation: Oxidation can occur at the carbon atom alpha to the nitrogen, leading to the cleavage of the N-butyl group. This process would yield Ethyl 3-bromo-4-aminobenzoate.
Oxidation of the Alkyl Group: With certain reagents like manganese dioxide, oxidation of N-alkylanilines can occur at the alpha-carbon of the alkyl group without cleaving the C-N bond, leading to the formation of an N-formyl or other N-acyl derivatives. rsc.org
Formation of Quinone-like Structures: Under strong oxidizing conditions, the aromatic ring itself can be attacked, leading to the formation of complex quinone-imines or polymeric materials, a known reaction pathway for anilines. acs.org
The specific outcome is dictated by the interplay between the electron-donating butylamino group and the electron-withdrawing bromo and ester substituents, which modulate the electron density of the aromatic ring and the nitrogen atom.
Table 1: Potential Oxidative Reactions of the Amine Group and Required Reagents This table is illustrative and based on the reactivity of analogous N-alkylaniline compounds.
| Transformation Type | Potential Reagent(s) | Expected Product Class |
| Oxidative Coupling | Electrochemical Oxidation, Peroxydisulfate | Dimerized products (e.g., Benzidines) |
| N-Dealkylation | Certain Enzymatic or Chemical Oxidants | Primary Amine (Ethyl 3-bromo-4-aminobenzoate) |
| Alkyl Group Oxidation | Manganese Dioxide (MnO₂) | N-Acyl Derivatives (e.g., N-formyl) |
| Ring Oxidation | Strong Oxidants (e.g., Dichromate) | Quinone-imines, Polymeric materials |
Reactions at the Ester Group
The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. chemguide.co.uk
The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 3-bromo-4-(butylamino)benzoic acid. This transformation can be achieved under either basic or acidic conditions. lumenlearning.comlibretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally irreversible method. sserc.org.uk The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically with heating. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. The initial products are the carboxylate salt (e.g., sodium 3-bromo-4-(butylamino)benzoate) and ethanol (B145695). quora.com A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the final carboxylic acid product. chemguide.co.uk
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemguide.co.ukmnstate.edu The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is an equilibrium process, and the use of excess water drives it toward the formation of the carboxylic acid and ethanol. libretexts.org
Table 2: Comparison of Hydrolysis Conditions
| Condition | Reagents | Key Characteristics | Final Step |
| Basic (Saponification) | NaOH(aq) or KOH(aq), Heat | Irreversible, proceeds to completion | Acidification (e.g., HCl) to obtain the carboxylic acid |
| Acidic | H₂O, H⁺ catalyst (e.g., H₂SO₄), Heat | Reversible, requires excess water to favor products | Direct formation of the carboxylic acid |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. asianpubs.orgrsc.org For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727), propanol) to form the corresponding methyl or propyl ester, with ethanol as a byproduct. This reaction is also an equilibrium process and is typically catalyzed by acids or bases. google.com
Acid Catalysis: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used.
Base Catalysis: Strong bases such as sodium methoxide (B1231860) can be employed, although care must be taken to avoid saponification if water is present.
Metal Catalysis: Various Lewis acids and metal-based catalysts, including zinc or potassium salts, have been shown to efficiently catalyze transesterification under mild conditions. organic-chemistry.org
To drive the reaction to completion, the new alcohol is often used in large excess, or the ethanol byproduct is removed from the reaction mixture as it forms. google.com
Electrophilic Aromatic Substitution Patterns of the Benzoate Ring
Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The position of substitution on the this compound ring is determined by the combined directing effects of the three existing substituents: the butylamino group (-NHBu), the bromo group (-Br), and the ethyl ester group (-COOEt). masterorganicchemistry.comuci.edu
The directing effects are summarized as follows:
-NH(butyl) group: This is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. pressbooks.pubnumberanalytics.com
-Br group: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation from their lone pairs. libretexts.orglatech.edu
-COOEt group: The ethyl ester is a deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance. libretexts.org
Analysis of Regioselectivity:
The positions available for substitution are C-2, C-5, and C-6.
Dominant Influence: The butylamino group is the most powerful activating group on the ring and will therefore exert the dominant directing effect. pressbooks.pub It strongly directs incoming electrophiles to the positions ortho and para to itself.
Available Positions:
The position para to the butylamino group (C-1) is already substituted by the ester.
One ortho position (C-3) is substituted by the bromine atom.
The other ortho position (C-5) is unsubstituted and available for attack.
Combined Effects: The directing effects of the other groups align with this prediction. The bromo group also directs ortho and para. Its para position (C-6) is available, but its ortho position (C-5) is the same one strongly activated by the amino group. The ester group directs meta to itself, which corresponds to positions C-3 and C-5.
Therefore, the powerful activating and directing effect of the butylamino group, reinforced by the directing effects of the bromo and ester groups, overwhelmingly favors electrophilic substitution at the C-5 position . Steric hindrance at C-5 is minimal, further supporting it as the primary site of reaction for electrophiles like those in nitration, halogenation, sulfonation, or Friedel-Crafts reactions.
Table 3: Summary of Substituent Directing Effects
| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Influence |
| -COOEt (Ester) | C-1 | Withdrawing (Induction & Resonance) | Deactivating | meta (to C-3, C-5) |
| -Br (Bromo) | C-3 | Withdrawing (Induction), Donating (Resonance) | Deactivating | ortho, para (to C-2, C-4, C-6) |
| -NH(butyl) (Butylamino) | C-4 | Donating (Resonance) | Strongly Activating | ortho, para (to C-3, C-5) |
Computational Chemistry and Theoretical Investigations of Ethyl 3 Bromo 4 Butylamino Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT studies on halogenated anilines and related aromatic compounds have demonstrated its efficacy in predicting molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comresearchgate.netnih.gov
For Ethyl 3-bromo-4-(butylamino)benzoate, a DFT analysis, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO would be expected to be predominantly localized on the electron-rich portions of the molecule, specifically the butylamino group and the aromatic ring. The nitrogen lone pair of the amino group significantly raises the energy of the HOMO, making the molecule susceptible to electrophilic attack. The LUMO , conversely, would likely be distributed over the electron-deficient regions, such as the ethyl carboxylate group and the carbon atom bonded to the bromine. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Mulliken atomic charge analysis , a method to partition the total electron density among the atoms in a molecule, would provide further insights. 66.39.60nih.govresearchgate.net It is anticipated that the nitrogen atom of the butylamino group would possess a significant negative charge, while the bromine atom would also carry a negative charge due to its high electronegativity. The carbon atoms of the aromatic ring would exhibit a complex charge distribution pattern influenced by the competing electronic effects of the substituents. The carbonyl carbon of the ester group is expected to have a substantial positive charge, making it a potential site for nucleophilic attack.
Illustrative Calculated Mulliken Atomic Charges (Hypothetical)
| Atom | Charge (a.u.) |
|---|---|
| N (amino) | -0.65 |
| Br | -0.15 |
| C (aromatic, attached to N) | +0.20 |
| C (aromatic, attached to Br) | +0.10 |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.45 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general principles of computational chemistry as applied to similar molecules. It does not represent experimentally verified or rigorously calculated values for this compound.
Ab Initio Methods for Conformational Analysis and Stability
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly well-suited for detailed conformational analysis. For a molecule like this compound, which possesses flexible alkyl chains (butyl and ethyl groups), ab initio calculations can be used to determine the relative stabilities of different conformers. researchgate.netacs.orgcolumbia.edu
The primary degrees of rotational freedom include the torsion angles around the C-N bond of the butylamino group, the C-C bonds within the butyl chain, and the C-O bond of the ethyl ester. Ab initio calculations, such as those at the Møller-Plesset perturbation theory (MP2) level, can be used to construct a potential energy surface by systematically varying these torsion angles. This allows for the identification of local and global energy minima, corresponding to the most stable conformations of the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent). aip.orgresearchgate.net
In an MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent like water or an organic solvent, and the motions of all atoms would be calculated over a period of time by solving Newton's equations of motion. This would generate a trajectory of the molecule's movements, revealing how it samples different conformations.
MD simulations would be particularly useful for understanding the flexibility of the butyl and ethyl chains. The simulations could quantify the timescales of conformational changes and identify the most populated conformational states in a given solvent. Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules, or the aggregation behavior of multiple this compound molecules.
Reaction Mechanism Elucidation through Computational Modeling of Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants and products. researchgate.net For this compound, a key reaction of interest would be electrophilic aromatic substitution, given the activated nature of the aniline (B41778) ring.
DFT calculations can be used to model the reaction pathway of, for example, bromination or nitration. longdom.org This involves locating the transition state structure for the electrophilic attack on the aromatic ring. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. By comparing the activation energies for attack at different positions on the ring, the regioselectivity of the reaction can be predicted. nih.govresearchgate.net
Given the strong activating and ortho-, para- directing nature of the amino group, and the deactivating but ortho-, para- directing nature of the bromine atom, computational modeling would be invaluable in predicting the most likely sites for further substitution. The calculations would likely confirm that the positions ortho to the powerful activating butylamino group are the most reactive.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization and identification of molecules.
NMR Chemical Shifts: DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netpressbooks.pubwisc.edulibretexts.orglibretexts.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical predictions are often in excellent agreement with experimental data and can be used to assign the signals in an experimental spectrum. The calculations would capture the electronic effects of the substituents on the chemical shifts of the aromatic protons and carbons. For instance, the carbons directly bonded to the electron-donating nitrogen would be shifted upfield, while the carbon attached to the electron-withdrawing bromine would be shifted downfield.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH (ortho to -NHBu) | 6.6 - 6.8 |
| Aromatic CH (meta to -NHBu) | 7.8 - 8.0 |
| Carbonyl C | ~166 |
| Aromatic C-N | ~150 |
| Aromatic C-Br | ~110 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar molecular fragments. It does not represent experimentally verified or rigorously calculated values for this compound.
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. By computing the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other approximations in the calculations. Theoretical IR spectra can be very useful for assigning the vibrational modes observed in an experimental spectrum, such as the N-H stretch of the amino group, the C=O stretch of the ester, and the various C-H and C-C stretching and bending modes of the aromatic ring and alkyl chains.
Role in Advanced Organic Synthesis and Building Block Development
Ethyl 3-bromo-4-(butylamino)benzoate as a Key Synthetic Intermediate for More Complex Architectures
The presence of a bromine atom on the aromatic ring is a key feature that allows for its use in a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. This enables the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, leading to the synthesis of highly functionalized and complex molecules.
For instance, the butylamino group can direct metallation to the adjacent position, and the bromo substituent can be a site for subsequent reactions. This ortho-directing capability can be exploited to build intricate molecular frameworks. While direct literature on the applications of this compound is not extensive, the synthesis of related polysubstituted terphenyl derivatives, such as Ethyl 4,4''-Dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate, highlights the potential of such brominated amino benzoates as foundational units for constructing larger, conjugated systems. researchgate.net The amino and ester functionalities also offer sites for further chemical modification, such as acylation, alkylation, or hydrolysis followed by amide bond formation, further expanding the diversity of accessible molecular structures.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |
| Heck Reaction | Alkene, Pd catalyst, base | Alkenylated benzoate (B1203000) derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylated benzoate derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diaminobenzoate derivatives |
| N-Acylation | Acyl chloride, base | N-Acylated derivatives |
| Ester Hydrolysis | Aqueous acid or base | 3-Bromo-4-(butylamino)benzoic acid |
Contributions to the Development of Novel Catalytic Systems or Ligands
The structural motifs present in this compound make it an attractive scaffold for the design of novel ligands for catalysis. The nitrogen atom of the butylamino group and the oxygen atoms of the ester group can act as coordination sites for metal ions. Modification of the core structure, for example, through the introduction of phosphine (B1218219) or other coordinating groups via the bromo position, could lead to the development of pincer-type or bidentate ligands.
These tailored ligands could find applications in a variety of metal-catalyzed reactions, potentially influencing the activity, selectivity, and stability of the catalyst. The electronic properties of the ligand, which can be tuned by the substituents on the aromatic ring, play a crucial role in the performance of the resulting metal complex. While specific examples of catalytic systems derived from this compound are not yet prevalent in the literature, its potential as a precursor for ligand synthesis is significant based on established principles of catalyst design.
Precursor for Functional Materials and Polymer Chemistry Research
The combination of an aromatic core with reactive functional groups makes this compound a promising monomer or precursor for the synthesis of functional polymers and materials. The bromo- and amino- functionalities can be utilized in polymerization reactions. For example, the bromine atom can participate in cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers. These types of polymers are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the amino group can be used as a site for polymerization or for grafting onto other polymer backbones. The properties of the resulting polymers, such as their solubility, thermal stability, and electronic characteristics, can be fine-tuned by the choice of co-monomers and the polymerization method. The inherent functionalities of the benzoate moiety could also impart specific properties to the final material, such as acting as a platform for further post-polymerization modification. The development of biodegradable and biocompatible polymeric materials for applications like the controlled release of agrochemicals is an area where functionalized benzoates could play a role. mdpi.com
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-bromo-4-(butylamino)benzoate?
The synthesis can be approached via a multi-step pathway. First, N-alkylation of benzocaine derivatives with 1-bromobutane under optimized conditions (60°C, triethylamine as a base, molar ratio 1.2:1:4.6 for triethylamine:benzocaine:1-bromobutane) yields Ethyl 4-(butylamino)benzoate with a 75.69% yield while minimizing dibutyl by-products . Subsequent bromination at the 3-position can be achieved using brominating agents (e.g., elemental bromine or N-bromosuccinimide) in organic solvents (e.g., dichloromethane or acetic acid) at 40–60°C . Post-reaction purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. How should researchers characterize this compound structurally?
- Spectroscopy : Use 1H/13C NMR to confirm substituent positions (e.g., bromine at C3, butylamino at C4) and ester functionality. Aromatic proton splitting patterns and coupling constants are critical for regiochemical assignment.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying steric effects from the bromine and butylamino groups .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns consistent with the brominated aromatic system.
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in sealed containers away from oxidizers and moisture to prevent decomposition into CO, CO2, or nitrogen oxides .
- Handling : Use local exhaust ventilation, nitrile gloves, and safety goggles. Avoid dust generation; wash thoroughly after contact .
- Disposal : Incinerate in a chemical waste facility with afterburners/scrubbers. Do not release into waterways or soil .
Advanced Research Questions
Q. How can the bromination step be optimized to minimize di-brominated by-products?
- Reagent stoichiometry : Use a slight excess (1.1–1.3 eq.) of brominating agent to favor mono-substitution.
- Temperature control : Maintain 40–50°C to balance reactivity and selectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity for the 3-position. Monitor reaction progress via TLC or HPLC to terminate before di-bromination occurs.
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Dynamic effects : Aromatic ring distortions from steric hindrance (bulky butylamino group) can cause unexpected splitting in NMR. Use 2D techniques (COSY, NOESY) to resolve proximity effects.
- Crystallographic refinement : If X-ray data shows disorder (e.g., butyl chain conformers), apply SHELXL restraints or twin refinement to improve model accuracy .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify assignments.
Q. How to assess environmental impact despite limited ecotoxicity data?
- Read-across analysis : Use toxicity data from structurally similar benzoates (e.g., Ethyl 4-(butylamino)benzoate, which lacks ecotoxicity data ).
- Biodegradation studies : Conduct OECD 301 tests to estimate persistence. The ester group may hydrolyze in water, but bromine could slow degradation.
- Risk mitigation : Implement strict disposal protocols and consider green chemistry alternatives (e.g., catalytic bromination) to reduce hazardous waste .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
